molecular formula C18H19Cl3N2O3S B2375157 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine CAS No. 1903296-77-4

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B2375157
CAS No.: 1903296-77-4
M. Wt: 449.77
InChI Key: MHILKWIOVBITPF-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine is a useful research compound. Its molecular formula is C18H19Cl3N2O3S and its molecular weight is 449.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of various piperazine derivatives, including 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine, aimed at exploring their potential biological activities. Piperazine derivatives have been synthesized and evaluated for antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Medicinal Chemistry and Drug Development

Piperazine structures are integral to several therapeutic agents, exemplified by cetirizine, a piperazine antihistamine effective in treating urticaria and allergic rhinitis. This underscores the significance of piperazine derivatives in medicinal chemistry and drug development (Arlette, 1991).

Receptor Antagonism

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, displaying high selectivity and subnanomolar affinity as A2B adenosine receptor antagonists. This illustrates the utility of piperazine derivatives in creating highly selective receptor antagonists, contributing to targeted therapeutic interventions (Borrmann et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

Research into bis(heteroaryl)piperazines has yielded compounds significantly more potent than earlier generations, showcasing the role of piperazine derivatives in enhancing the efficacy of HIV-1 reverse transcriptase inhibitors. This has potential implications for improving HIV treatment regimens (Romero et al., 1994).

5-HT7 Receptor Antagonism

Studies on piperazine derivatives as 5-HT7 receptor antagonists have yielded compounds with significant IC50 values, indicating their potential in targeting serotonin receptors for therapeutic purposes (Yoon et al., 2008).

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O3S/c1-2-26-17-6-4-14(20)12-18(17)27(24,25)23-9-7-22(8-10-23)16-11-13(19)3-5-15(16)21/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHILKWIOVBITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.